molecular formula C15H15NO4S B14403770 Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate CAS No. 88469-80-1

Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B14403770
CAS No.: 88469-80-1
M. Wt: 305.4 g/mol
InChI Key: JHUSCIIWUXZAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethyl ester group, an acetyloxy methyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the esterification process. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiazole ring to a dihydrothiazole.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiazoles.

Scientific Research Applications

Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-phenyl-1,3-thiazole-5-carboxylate: Lacks the acetyloxy methyl group, which may affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88469-80-1

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

ethyl 4-(acetyloxymethyl)-2-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H15NO4S/c1-3-19-15(18)13-12(9-20-10(2)17)16-14(21-13)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3

InChI Key

JHUSCIIWUXZAOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.